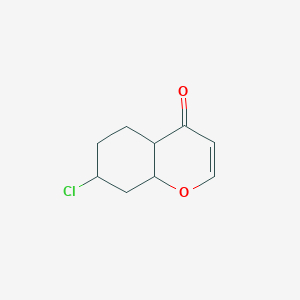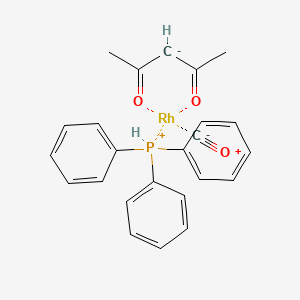
AcetylacetonatocarbonylTriphenylphosphineRhodium(I)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylacetonatocarbonyl Triphenylphosphine Rhodium(I) is a coordination compound with the molecular formula C24H22O3PRh and a molecular weight of 492.31 g/mol . This compound is known for its yellow crystalline appearance and is primarily used as a catalyst in various chemical reactions . It is also referred to as Rhodium (triphenylphosphine)carbonylacetylacetonate .
Preparation Methods
The synthesis of Acetylacetonatocarbonyl Triphenylphosphine Rhodium(I) typically involves the reaction of rhodium trichloride with triphenylphosphine and acetylacetone in the presence of carbon monoxide . The reaction is carried out under an inert atmosphere, usually at room temperature . The product is then purified through recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Acetylacetonatocarbonyl Triphenylphosphine Rhodium(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form rhodium(III) complexes.
Reduction: It can be reduced to lower oxidation states of rhodium.
Substitution: The triphenylphosphine ligand can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or other oxidizing agents for oxidation, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetylacetonatocarbonyl Triphenylphosphine Rhodium(I) has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential use in biological systems due to its catalytic properties.
Industry: It is used in the petrochemical industry for the production of various chemicals.
Mechanism of Action
The mechanism of action of Acetylacetonatocarbonyl Triphenylphosphine Rhodium(I) involves the coordination of the rhodium center with the ligands, which facilitates various catalytic processes. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydroformylation reactions, the rhodium center coordinates with the alkene and carbon monoxide to form the desired aldehyde product .
Comparison with Similar Compounds
Similar compounds to Acetylacetonatocarbonyl Triphenylphosphine Rhodium(I) include:
Rhodium(III) Acetate: Another rhodium-based catalyst with different ligands.
Rhodium(II) Octanoate Dimer: A rhodium compound with different oxidation states and ligands.
Rhodium(III) Iodide: A rhodium compound with iodide ligands.
Acetylacetonatocarbonyl Triphenylphosphine Rhodium(I) is unique due to its specific combination of ligands, which provides distinct catalytic properties and reactivity compared to other rhodium compounds .
Properties
Molecular Formula |
C24H23O3PRh |
|---|---|
Molecular Weight |
493.3 g/mol |
IUPAC Name |
carbon monoxide;pentane-2,4-dione;rhodium;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.C5H7O2.CO.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(6)3-5(2)7;1-2;/h1-15H;3H,1-2H3;;/q;-1;;/p+1 |
InChI Key |
ZETXURAVPSJSPU-UHFFFAOYSA-O |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![D-Mannose, 4,4'-O-[2-[[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]amino]-1,3-propanediyl]bis-](/img/structure/B12352814.png)

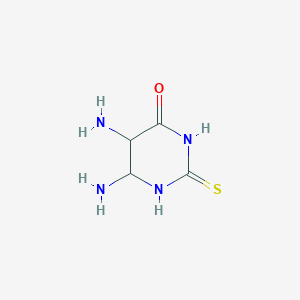
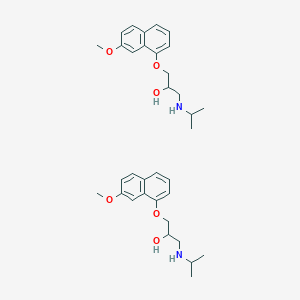

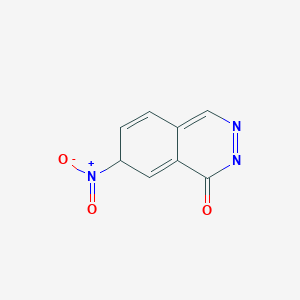

![2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone](/img/structure/B12352867.png)

![[2-[hydroxy-[2-[(Z)-octadec-9-enoxy]ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium](/img/structure/B12352885.png)
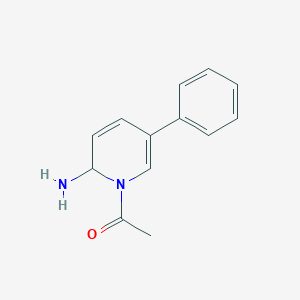
![5-(2-Chlorophenyl)-7-fluoro-8-methoxy-3-methylpyrazolo[3,4-b][1,4]benzodiazepine](/img/structure/B12352912.png)
![2-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid](/img/structure/B12352913.png)
